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molecular formula C12H24O B8680283 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol CAS No. 754-56-3

3-Tert-butyl-2,2-dimethylhex-5-en-3-ol

Cat. No. B8680283
M. Wt: 184.32 g/mol
InChI Key: WNDVARSPOXKERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291713B1

Procedure details

1.94 ml of a 1.4 molar solution of n-butyllithium (2.71 mmol) in pentane were added dropwise at 0° C. under argon for 2 min to a stirred solution of 500 mg (2.71 mmol) 3-tert-butyl-2,2-dimethylhex-5-en-3-ol in 4 ml THF. The solution obtained was stirred for 15 minutes, a solution of 370 mg (2.71 mmol) ZnCl2 in 2 ml THF and then 278 μl (2.71 mmol) benzonitrile were added. The reaction mixture was heated to room temperature and stirred for 1 hour. Subsequently, 15 ml of a 0.25-molar HCl solution and 30 ml Et2O were added, and the mixture obtained was vigorously stirred for 10 minutes. The phases were separated, the organic components were extracted twice from the aqueous phase with 15 ml Et2O each, the combined organic phases were washed with 10 ml brine, then dried and concentrated under reduced pressure. The raw product obtained was cleaned by means of a silica column with 5% diethyl ether/light gasoline. The ketone was obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.71 mmol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
278 μL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
370 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.C([C:10]([OH:18])([CH2:15][CH:16]=[CH2:17])[C:11]([CH3:14])([CH3:13])C)(C)(C)C.C(#N)C1C=CC=CC=1.Cl>CCCCC.C1COCC1.[Cl-].[Cl-].[Zn+2].C(OCC)C>[C:11]1([C:10](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH:13]=[CH:3][CH:2]=[CH:1][CH:14]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.71 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C(C(C)(C)C)(CC=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
278 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
370 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture obtained
STIRRING
Type
STIRRING
Details
was vigorously stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic components were extracted twice from the aqueous phase with 15 ml Et2O each, the combined organic phases
WASH
Type
WASH
Details
were washed with 10 ml brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The raw product obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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